molecular formula C10H15NO B1589668 2-(4-Methoxyphenyl)propan-2-amine CAS No. 30568-44-6

2-(4-Methoxyphenyl)propan-2-amine

Cat. No. B1589668
CAS RN: 30568-44-6
M. Wt: 165.23 g/mol
InChI Key: RITIBMKMOLMSPL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propan-2-amine is a chemical compound with the empirical formula C10H15NO . It has a molecular weight of 165.23 . This compound is known to act as a potent and selective serotonin releasing agent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)propan-2-amine consists of a methoxyphenyl group attached to a propan-2-amine .

Scientific Research Applications

Synthesis of Optical Active Intermediates

  • New Method in Synthesizing Optical Active Intermediate for (R,R)-Formoterol: (R)-1-(4-Methoxyphenyl)propan-2-amine 2a, an optical active intermediate for (R,R)-formoterol, is synthesized from D-alanine with a simple route, achieving a 65% overall yield. This process includes protecting the amino group, cyclization, coupling with a Grignard reagent, reduction, and deprotection (Wei Fan, Lei Chen, Li Hai, & Yong Wu, 2008).

Synthesis of Amines

  • Simple Method for Synthesizing 2-Amino-1-(4′-Methoxyphenyl)-Propane: The synthesis of 2-amino-1-(4′-methoxyphenyl)-propane starting from p-anisaldehyde is described, achieving a 67% overall yield. The key reactions involve Horner–Wadswoth–Emmons olefination and Hoffmann degradation of the amide (H. Mereyala & Sreenivasulu Reddy Koduru, 2001).

In Vitro Toxicokinetics and Analytical Toxicology

  • Toxicokinetic Studies of NBOMe Derivatives: In vitro toxicokinetic studies of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) were conducted to understand drug interactions, polymorphisms, and elimination routes. This also evaluated toxicological screening procedures (Lilian H. J. Richter et al., 2019).

Role in Melanin Biosynthesis Inhibition

  • Inhibition of Melanin Biosynthesis: (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene, shows inhibition of melanin production in melan-a cell line. This compound inhibits tyrosinase activity and shows UV-blocking effects, suggesting potential use as a skin whitening agent (S. Choi et al., 2002).

Antibacterial and Antifungal Activities

  • Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels: Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide. These modified polymers displayed increased thermal stability and exhibited promising antibacterial and antifungal activities, potentially useful in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITIBMKMOLMSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451635
Record name 2-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)propan-2-amine

CAS RN

30568-44-6
Record name 2-(4-methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.58 g of platinum oxide were added to a solution of 21.0 g of 1-(4-methoxyphenyl)-1-methylethyl azide [prepared as described in step (a) above] in 100 ml of methanol. The reaction mixture was then stirred for 5 hours under a stream of hydrogen. At the end of this time, the mixture was filtered, diluted with methylene chloride, and washed with an aqueous solution of sodium hydrogencarbonate, with water and with a saturated aqueous solution of sodium chloride, in that order. It was then dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure, to give 17.2 g ¢yield 95%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-methoxyphenyl)-1-methylethyl azide
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.58 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FA Romero, NB Hastings, R Moningka, Z Guo… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) are reported for the first time. [4-(5-Chloropyridin-2-yl)piperazin-1-yl][(1S,…
Number of citations: 5 www.sciencedirect.com

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